molecular formula C8H7NS B3389860 2-Mercapto-3-methylbenzonitrile CAS No. 939970-68-0

2-Mercapto-3-methylbenzonitrile

Cat. No.: B3389860
CAS No.: 939970-68-0
M. Wt: 149.21 g/mol
InChI Key: VMPHWIOWOVYWKZ-UHFFFAOYSA-N
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Description

2-Mercapto-3-methylbenzonitrile (C₈H₇NS) is a benzonitrile derivative featuring a methyl group at the 3-position and a sulfhydryl (–SH) group at the 2-position.

Properties

IUPAC Name

3-methyl-2-sulfanylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NS/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPHWIOWOVYWKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901305094
Record name 2-Mercapto-3-methylbenzonitrile
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Molecular Weight

149.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939970-68-0
Record name 2-Mercapto-3-methylbenzonitrile
Source CAS Common Chemistry
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Record name 2-Mercapto-3-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-mercapto-3-methylbenzonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Mercapto-3-methylbenzonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 3-methylbenzonitrile with thiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .

Another method involves the use of aluminium trichloride as a catalyst in benzene at room temperature for 48 hours . This method has been reported to yield the desired product with a yield of approximately 74% .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Mercapto-3-methylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the mercapto group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as alkyl halides or amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Mercapto-3-methylbenzonitrile has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-mercapto-3-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The nitrile group can also participate in interactions with biological molecules, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison of Benzonitrile Derivatives

Compound Name Molecular Formula Substituents (Positions) CAS RN Purity (%) Price (JPY)
2-Chloro-5-methylbenzonitrile C₈H₆ClN Cl (2), CH₃ (5) 4387-32-0 >97.0 40,000/5g
3-(Chloromethyl)benzonitrile C₈H₆ClN CH₂Cl (3) 64407-07-4 >95.0 N/A
2-Methyl-3-nitrobenzonitrile C₈H₆N₂O₂ CH₃ (2), NO₂ (3) Not provided N/A N/A

Key Observations:

Substituent Reactivity :

  • Chloro vs. Mercapto : Chloro-substituted derivatives (e.g., 2-Chloro-5-methylbenzonitrile) are less polar than mercapto analogs, impacting solubility and interaction with biological targets. Chlorine’s electronegativity enhances stability but reduces nucleophilicity compared to –SH groups .
  • Nitro Groups : 2-Methyl-3-nitrobenzonitrile () contains a nitro group, which strongly withdraws electrons, reducing aromatic ring reactivity. This contrasts with the electron-donating methyl group in this compound .

Steric and Crystallographic Properties :

  • The crystal structure of 2-Methyl-3-nitrobenzonitrile () reveals planar geometry, with nitro and methyl groups influencing packing efficiency. Mercapto groups may introduce hydrogen bonding, altering crystallinity compared to chloro or nitro derivatives .

Commercial Availability :

  • Chlorinated derivatives like 2-Chloro-5-methylbenzonitrile are commercially available at high purity (>97%), reflecting their utility in synthetic workflows. Mercapto derivatives are less commonly cataloged, suggesting niche applications or synthesis challenges .

Research Findings and Implications

  • Synthetic Utility : Chloro- and nitro-substituted benzonitriles are often intermediates in drug synthesis (e.g., antihypertensives or herbicides). The mercapto variant’s –SH group could enable conjugation reactions or metal coordination, expanding its use in catalysis or biomolecule modification .
  • Biological Activity: While nitro groups () are associated with antimicrobial properties, mercapto groups may enhance antioxidant or enzyme-inhibiting activity.

Biological Activity

2-Mercapto-3-methylbenzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on antimicrobial, anticancer, and enzyme inhibition activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following structural formula:

C9H9SN\text{C}_9\text{H}_9\text{S}\text{N}

This compound features a thiol (-SH) group and a nitrile (-CN) group, which are critical for its biological activity.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial properties. A study highlighted the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, demonstrating inhibition zones ranging from 15 mm to 25 mm depending on the concentration used .

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus20-25
Escherichia coli15-20
Bacillus subtilisModerate activity

2. Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies revealed that this compound induces apoptosis in cancer cell lines such as HeLa cells through mechanisms involving mitochondrial membrane potential disruption and caspase activation . The observed effects included:

  • G2/M Phase Arrest : Increased expression of cyclin B1.
  • Caspase Activation : Leading to poly(ADP-ribose) polymerase (PARP) cleavage.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit various enzymes. Notably, it acts as a selective inhibitor of monoamine oxidase (MAO), which is critical in regulating neurotransmitter levels in the brain. This inhibition could have implications for treating neurodegenerative diseases .

Study 1: Antimicrobial Evaluation

A comprehensive study synthesized several derivatives of this compound and evaluated their antimicrobial activities. The results indicated that modifications to the benzothiazole core significantly influenced activity, with certain derivatives showing enhanced efficacy against resistant strains of bacteria .

Study 2: Antitumor Effects

In another investigation, researchers synthesized novel heterocycles derived from this compound and assessed their antitumor properties. The findings suggested that specific substitutions on the benzothiazole ring could improve cytotoxicity against cancer cell lines, making them potential candidates for further development .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Mercapto-3-methylbenzonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible route involves the thiolation of 3-methylbenzonitrile precursors. For example, nucleophilic substitution of a halogen (e.g., bromine) at the 2-position with a mercapto group (e.g., using NaSH or thiourea) under reflux in polar aprotic solvents like DMF or DMSO. Reaction optimization should focus on temperature control (80–120°C), stoichiometry (1:1.2 nitrile:thiolating agent), and inert atmosphere (N₂/Ar) to prevent oxidation of the thiol group . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is advised to isolate the product.

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare ¹H and ¹³C NMR shifts with computational predictions (e.g., ACD/Labs Percepta) to validate the aromatic and thiol protons. For example, the thiol proton may appear as a broad singlet at ~1.5–2.5 ppm in DMSO-d₆ .
  • IR : Confirm the nitrile (C≡N) stretch at ~2220–2240 cm⁻¹ and thiol (S-H) stretch at ~2550–2600 cm⁻¹.
  • Mass Spectrometry : Use high-resolution ESI-MS to verify the molecular ion peak ([M+H]⁺ at m/z ~164.03).

Advanced Research Questions

Q. How does the electronic nature of the thiol group in this compound influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The thiol group acts as a directing and stabilizing moiety. For instance, in Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the thiol may coordinate to the metal center, altering regioselectivity. Researchers should test ligands (e.g., XPhos) and bases (K₂CO₃ vs. Cs₂CO₃) to optimize yields. Monitor side reactions like disulfide formation (via TLC or GC-MS) under oxidative conditions .

Q. What strategies mitigate instability or decomposition of this compound during long-term storage?

  • Methodological Answer : Store under inert gas (Ar) at −20°C in amber vials to prevent oxidation of the thiol group. Add stabilizers like BHT (0.1% w/w) or EDTA to chelate trace metals. Periodically validate purity via HPLC (C18 column, acetonitrile/water mobile phase) to detect disulfide byproducts .

Q. How can computational modeling predict the ligand-binding potential of this compound in enzyme inhibition studies?

  • Methodological Answer : Perform docking simulations (e.g., AutoDock Vina) using the thiol group as a nucleophilic "warhead" targeting catalytic cysteine residues. Validate predictions with kinetic assays (e.g., IC₅₀ measurements) and crystallography. Compare results with analogs (e.g., 4-mercaptobenzonitrile) to assess steric effects of the 3-methyl group .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported NMR shifts for this compound derivatives?

  • Methodological Answer : Variations may arise from solvent effects (e.g., DMSO vs. CDCl₃) or trace moisture. Reproduce spectra under standardized conditions and cross-reference with DFT calculations (e.g., Gaussian 16 B3LYP/6-31G*). Collaborate with multiple labs to validate data, especially if suppliers lack analytical certifications .

Q. Why do synthetic yields vary significantly across studies using similar protocols?

  • Methodological Answer : Contaminants in starting materials (e.g., residual halides in 3-methylbenzonitrile) or moisture in solvents may quench reactive intermediates. Implement rigorous drying (molecular sieves for solvents, flame-dried glassware) and quantify impurities via GC-MS. Document batch-specific variations from suppliers .

Research Design Considerations

Q. What controls are essential when evaluating the biological activity of this compound in cell-based assays?

  • Methodological Answer : Include:

  • Negative controls : Parent nitrile (without thiol) to isolate the thiol's contribution.
  • Stability controls : Pre-incubate the compound in assay buffer (e.g., PBS, 37°C) to confirm integrity over time (HPLC monitoring).
  • Thiol scavengers : Use N-ethylmaleimide to verify thiol-dependent mechanisms .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Mercapto-3-methylbenzonitrile
Reactant of Route 2
2-Mercapto-3-methylbenzonitrile

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